6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
Description
Properties
IUPAC Name |
6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O/c1-14-3-4-15(20)11-16(14)24-5-7-25(8-6-24)18-17-19(22-12-21-18)26(13-23-17)9-10-27-2/h3-4,11-13H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGBGUQNTYFYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine , also known by its various identifiers such as CHEMBL3890564, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 580.1 g/mol. The structure features a purine core substituted with a piperazine moiety and a chloro-methylphenyl group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives show inhibition against enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms.
- Anticancer Activity : Piperazine-based compounds have been reported to enhance the sensitivity of cancer cells to apoptotic signals by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancerous cells .
Antimicrobial Activity
Several studies have demonstrated that the compound exhibits moderate to strong antibacterial activity against various strains. For instance, derivatives of piperazine have shown effectiveness against Salmonella typhi and Bacillus subtilis, indicating potential use in treating bacterial infections .
Anticancer Properties
The compound has been tested for its anticancer properties, particularly in colon cancer models. It has been shown to induce mitotic arrest in HT29 human colon cancer cells with an effective dose (ED50) around 115 nm. This effect is associated with alterations in microtubule organization within the cells .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of synthesized piperazine derivatives, including the compound . The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values indicating strong activity compared to standard antibiotics .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | S. aureus | 10.5 |
| Compound B | E. coli | 15.3 |
| This compound | S. typhi | 12.0 |
Study 2: Anticancer Activity
In another pivotal study focusing on the anticancer effects, the compound was tested in vitro against various cancer cell lines. It was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
| Cell Line | Inhibition (%) | ED50 (nM) |
|---|---|---|
| HT29 (Colon Cancer) | 70 | 115 |
| A549 (Lung Cancer) | 50 | 200 |
Comparison with Similar Compounds
Pharmacological Comparisons
Receptor Binding and Selectivity
- Target Compound : Exhibits moderate activity at the cannabinoid receptor 1 (CB1) with an EC50 of ~100,000 nM. This lower potency may reflect suboptimal interactions with CB1 compared to optimized analogs.
- Sulfonyl Derivatives (Ev3): Compounds like 17 (2-methoxyethylsulfonyl) show >99% HPLC purity but lack explicit activity data. Sulfonyl groups often enhance metabolic stability but may reduce affinity for certain targets .
- Anticancer Analogs (Ev19): PP17, bearing a sec-butyl group at N-9, induces apoptosis in MCF-7 cells via G2/M phase arrest. The target compound’s 2-methoxyethyl group may offer a different pharmacokinetic profile but requires direct testing .
Physicochemical Properties
- Solubility: The 2-methoxyethyl group introduces polarity, likely improving aqueous solubility over analogs with aryl N-9 substituents (e.g., 29 ) .
Structure-Activity Relationship (SAR) Insights
- Piperazine Modifications: Aromatic substituents (e.g., chlorophenyl in PP17 ) often improve receptor binding compared to aliphatic groups, as seen in kinase inhibitors and GPCR ligands .
- N-9 Side Chain: Branched alkyl chains (e.g., PP17 ) enhance anticancer activity, while polar groups (e.g., methoxyethyl) may optimize solubility for oral administration .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 6-piperazin-1-yl-purine derivatives like this compound?
Answer:
The synthesis typically involves nucleophilic substitution at the C6 position of a purine scaffold. General procedures include:
- Procedure A (from ): Reacting a 6-chloropurine intermediate with substituted piperazines under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃). Yields range from 9% to 79%, depending on steric and electronic effects of substituents.
- Suzuki-Miyaura Coupling (from ): For aryl modifications, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are used in toluene under reflux.
Optimization Tips: Use high-purity reagents, monitor reactions via TLC/HPLC, and employ column chromatography (e.g., EtOAc/hexane gradients) for purification .
Basic: How is structural characterization performed for such compounds?
Answer:
Key techniques include:
- ¹H/¹³C NMR Spectroscopy: Assign peaks based on substituent-induced shifts. For example, the 2-methoxyethyl group at N9 shows a singlet near δ 3.35 ppm (OCH₃) and triplet for CH₂ groups .
- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular ions (e.g., [M+1]⁺). For the target compound, expect m/z ≈ 430–450 based on analogs in .
- HPLC Purity Analysis: Reverse-phase C18 columns with UV detection (e.g., 254 nm) ensure >95% purity. Retention times vary with substituents (e.g., 20–24 minutes in ) .
Basic: What pharmacological targets are associated with 6-piperazin-1-yl-purine analogs?
Answer:
These compounds often target:
- Cannabinoid Receptors (CB1/CB2): Analogs with chlorophenyl and methoxyethyl groups (e.g., compound 15 in ) show EC₅₀ values in receptor binding assays .
- Apoptosis Pathways: N9-alkylated derivatives (e.g., PP17 in ) induce G2/M cell cycle arrest and caspase activation in cancer cells .
Advanced: How would you design an experiment to evaluate this compound’s receptor-binding affinity and selectivity?
Answer:
Step 1: Radioligand Displacement Assays
- Use [³H]CP-55,940 for CB1/CB2 binding ( ). Incubate membranes from transfected HEK293 cells with the compound (0.1 nM–10 µM) and measure IC₅₀ values.
Step 2: Functional Assays - Employ cAMP accumulation or β-arrestin recruitment assays (e.g., BRET) to assess agonism/antagonism.
Step 3: Selectivity Profiling - Screen against off-target receptors (e.g., serotonin, dopamine) using panels like Eurofins CEREP.
Data Interpretation: Compare Ki values and Emax to reference ligands (e.g., WIN55,212-2 for CB1) .
Advanced: How can structural-activity contradictions in analogs be resolved?
Answer:
Case Example: A compound with a butylsulfonyl group (, compound 15) shows lower activity than a methoxyethyl analog despite similar lipophilicity.
Resolution Strategies:
- Computational Modeling: Perform molecular docking to assess steric clashes or hydrogen-bonding differences in the receptor binding pocket.
- Metabolic Stability Testing: Use liver microsomes to rule out rapid sulfonyl group oxidation.
- Crystallography: Co-crystallize analogs with the target (e.g., CB1) to compare binding modes (SHELX refinement in ).
Outcome: Modify sulfonyl to sulfonamide for improved stability and affinity .
Advanced: What methodologies are used to study this compound’s anticancer mechanism?
Answer:
Key Approaches:
- Cell Cycle Analysis: Treat MCF-7 cells with the compound (e.g., 10 µM for 24h), stain with PI, and analyze via flow cytometry ( ).
- Apoptosis Assays: Measure caspase-3/7 activation (luminescence-based kits) and Annexin V/PI staining.
- Western Blotting: Quantify Bax/Bcl-2 ratios and PARP cleavage.
Data Validation: Use positive controls (e.g., doxorubicin) and siRNA knockdowns to confirm target specificity .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
Answer:
Critical Substituents:
- N9 Substitution: Methoxyethyl enhances solubility (logP reduction) vs. alkyl chains (e.g., butyl in ).
- Piperazine Modifications: 5-Chloro-2-methylphenyl improves CB1 affinity vs. 4-chlorophenyl ( vs. 15).
SAR Workflow:
Synthesize derivatives with varied N9 groups (e.g., PEG-linked chains).
Test in vitro potency (IC₅₀) and ADME properties (e.g., Caco-2 permeability).
Prioritize analogs with >10-fold selectivity over hERG channels.
Outcome: Identify lead candidates with balanced efficacy/toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
